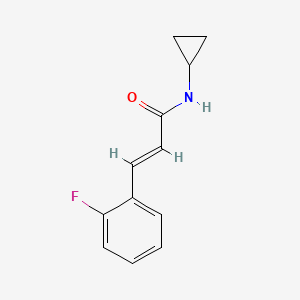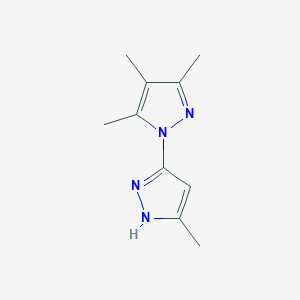![molecular formula C17H16N2O4 B11047917 (4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)](/img/structure/B11047917.png)
(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4E)-2-Isopropylnaphtho[2,1-D][1,3]oxazole-4,5-dione 4-(O-propionyloxime)” is a heterocyclic compound with a unique structure. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One classical approach involves cyclization of N,N’-diacylhydrazines in the presence of various dehydrating agents. Another method utilizes dihydrazide thio analogs, where hydrazides react with aryl isothiocyanates to generate the corresponding thio analogs, followed by intramolecular cyclization. Oxidative cyclization of N-acylhydrazones is also commonly employed.
Reaction Conditions::- Cyclization of N,N’-diacylhydrazines: Involves dehydrating agents.
- Dihydrazide thio analogs: Reaction with aryl isothiocyanates, followed by intramolecular cyclization.
- Oxidative cyclization of N-acylhydrazones: Typically uses oxygen, iodine, or bromine.
Chemical Reactions Analysis
Types of Reactions::
- Oxidative cyclization
- Intramolecular cyclization
- Trans-amidation
- Dehydrating agents (for cyclization of N,N’-diacylhydrazines)
- KHSO4 (for dihydrazide thio analogs)
- Oxygen, iodine, or bromine (for oxidative cyclization of N-acylhydrazones)
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.
Materials Science: Explore its use in optoelectronic devices, corrosion inhibitors, and energetic materials.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Explore other oxazole derivatives, such as 1,2,4-oxadiazoles and related heterocycles.
Uniqueness: Highlight its distinct features compared to other compounds.
Researchers continue to explore the potential of this compound, and its applications may expand in the future
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
[(E)-(5-oxo-2-propan-2-ylbenzo[g][1,3]benzoxazol-4-ylidene)amino] propanoate |
InChI |
InChI=1S/C17H16N2O4/c1-4-12(20)23-19-13-14-16(22-17(18-14)9(2)3)11-8-6-5-7-10(11)15(13)21/h5-9H,4H2,1-3H3/b19-13+ |
InChI Key |
BEHLURNPSZTLGM-CPNJWEJPSA-N |
Isomeric SMILES |
CCC(=O)O/N=C/1\C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C |
Canonical SMILES |
CCC(=O)ON=C1C2=C(C3=CC=CC=C3C1=O)OC(=N2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11047839.png)
![1-Amino-10-(2-chlorophenyl)-3-methoxy-7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydrobenzo[B][1,6]naphthyridin-4-YL cyanide](/img/structure/B11047840.png)
![Ethyl 4-[2,5-dioxo-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11047844.png)
![6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047855.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-{[5-methyl-2-(propan-2-YL)phenoxy]methyl}benzamide](/img/structure/B11047867.png)


![4-[2-(2,4-Dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B11047880.png)
![2-Phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-ol](/img/structure/B11047887.png)
![7-(Thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047896.png)
![3-Benzyl-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11047897.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11047898.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11047901.png)
![2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047905.png)
